2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, also known as 2-CPMQ, is a type of chemical compound that belongs to the class of quinoline carboxylic acids. It is a white crystalline solid with a molecular weight of 229.62 g/mol and a melting point of 215-216 °C. 2-CPMQ is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties. It is soluble in water and organic solvents such as ethanol and methanol.
Scientific Research Applications
Chemical Synthesis and Transformations:
- Campaigne & Hutchinson (1970) explored the reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquino-line-4-carboxylic acid in polyphosphoric acid, leading to derivatives that could be structurally analogous to antimalarial 4-quinolinemethanols, although no antimalarial activity was observed in these compounds (Campaigne & Hutchinson, 1970).
- Watanabe et al. (1984) reported the reduction of various nitroarenes to aminoarenes, including the use of formic acid and a ruthenium catalyst for hydrogenation of heterocyclic compounds such as quinoline (Watanabe et al., 1984).
Pharmaceutical Research:
- Desai, Shihora, and Moradia (2007) conducted research on ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to new compounds with potential antibacterial and antifungal activities (Desai et al., 2007).
Supramolecular Chemistry:
- Jin et al. (2012) focused on noncovalent weak interactions between 2-methylquinoline and various carboxylic acids, contributing to an understanding of supramolecular frameworks in organic acid-base adducts (Jin et al., 2012).
Organic Chemistry and Functionalization:
- Aleksanyan & Hambardzumyan (2013) discussed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, leading to new quinoline derivatives with potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
- Naik et al. (2006) researched the microwave-enhanced synthesis of substituted quinolines and their interaction with DNA, indicating potential applications in biochemistry (Naik et al., 2006).
Photophysical Properties:
- Albertino et al. (2007) conducted a combined experimental and computational study of new rhenium tricarbonyl complexes based on bidentate heterocyclic ligands, including 2-methylquinoline derivatives, for insights into their optical properties and electronic structure (Albertino et al., 2007).
properties
IUPAC Name |
2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUOLULNFZWLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358021 |
Source
|
Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
350997-46-5 |
Source
|
Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-46-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.